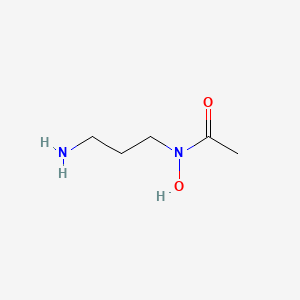
N-(3-aminopropyl)-N-hydroxyacetamide
Description
N-(3-aminopropyl)-N-hydroxyacetamide is a bifunctional organic compound characterized by a hydroxyacetamide backbone substituted with a 3-aminopropyl group. The presence of both amine and hydroxyl groups enhances its capacity for hydrogen bonding and coordination chemistry, making it relevant in materials science and catalysis .
Propriétés
Formule moléculaire |
C5H12N2O2 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
N-(3-aminopropyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C5H12N2O2/c1-5(8)7(9)4-2-3-6/h9H,2-4,6H2,1H3 |
Clé InChI |
GESGFMPICZBILN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CCCN)O |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and physicochemical properties of N-(3-aminopropyl)-N-hydroxyacetamide with related compounds:
Metal Ion Sorption
- N-(3-aminopropyl)-2-pipecoline resin: Achieves Ag(I) sorption capacity of 105.4 mg/g, attributed to amine coordination .
- trans-1,4-Diaminocyclohexane resin: Superior Ag(I) sorption (130.7 mg/g) due to cyclohexane rigidity enhancing binding selectivity .
Biochemical Relevance
- N-(3-Aminopropyl)acetamide: Used as a urinary biomarker for cancer research due to its role in polyamine metabolism .
- N-[3-(Aminooxy)propyl]acetamide: Applied in protein modification studies, leveraging the aminooxy group for selective conjugation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


